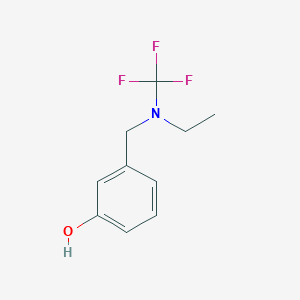
3-((Ethyl(trifluoromethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its significant electronegativity and ability to influence the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethyl(trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((Ethyl(trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated phenols
Scientific Research Applications
3-((Ethyl(trifluoromethyl)amino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar structure but lacks the ethylamino group.
4-(Trifluoromethyl)phenol: Positional isomer with the trifluoromethyl group at the para position.
2-(Trifluoromethyl)phenol: Positional isomer with the trifluoromethyl group at the ortho position.
Uniqueness
3-((Ethyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the ethylamino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-[[ethyl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-4-3-5-9(15)6-8/h3-6,15H,2,7H2,1H3 |
InChI Key |
HJXWFVZPYQPDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


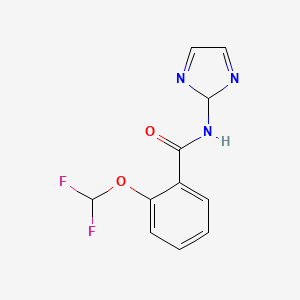
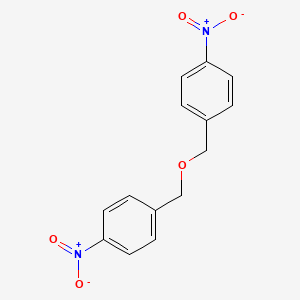
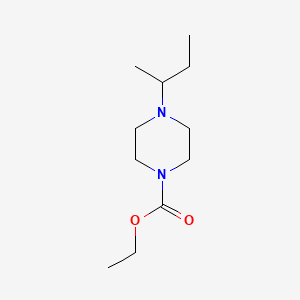
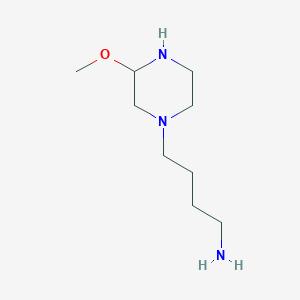
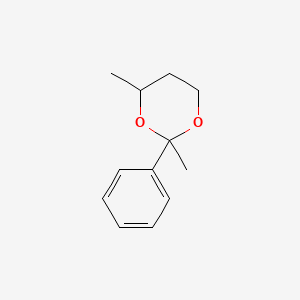

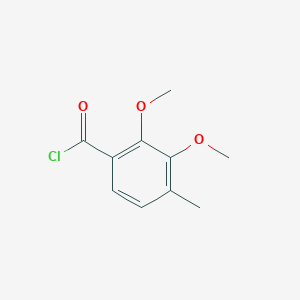
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
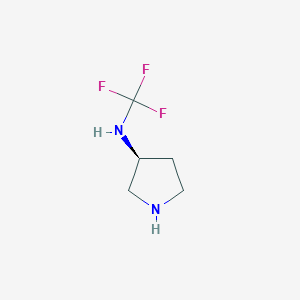
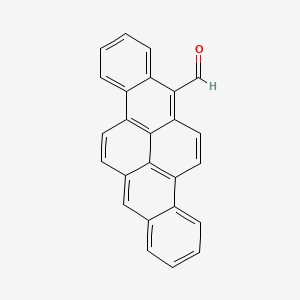
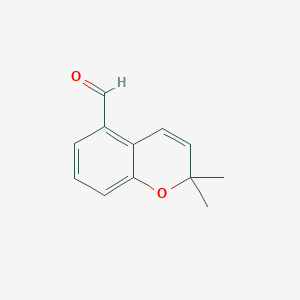
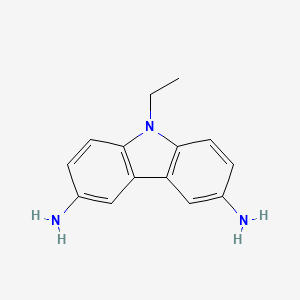
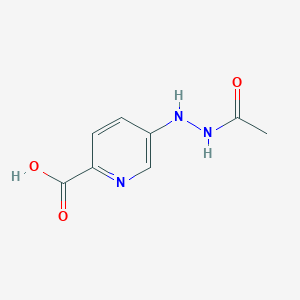
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
